molecular formula C7H9NO3S B2845226 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 136204-50-7

2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2845226
CAS No.: 136204-50-7
M. Wt: 187.21
InChI Key: DSRGXKZFDRMHKN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methoxymethyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, and substitutions at specific positions critically influence their physicochemical properties and biological activities.

Properties

IUPAC Name

2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-6(7(9)10)12-5(8-4)3-11-2/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRGXKZFDRMHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136204-50-7
Record name 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by functionalization. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is pivotal for modifying solubility and reactivity profiles.

Reagents/Conditions Products Yield Source
Methanol, H₂SO₄ (catalytic)Methyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylateNot reported
Ethanol, HCl (gas)Ethyl ester derivativeNot reported

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amidation

The acid reacts with amines to form amides, often mediated by coupling agents. This is widely utilized in drug discovery for peptide bond formation.

Reagents/Conditions Products Yield Source
Oxalyl chloride, DMF (catalytic), DIPEA2-Methyl-1,3-thiazole-5-carboxamide derivatives87 mg isolated
Thionyl chloride, NH₃Primary amideNot reported

Example : Reaction with oxalyl chloride generates the acid chloride intermediate, which subsequently reacts with amines like Intermediate 16 (from ) to form N-substituted amides.

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic conditions, producing 4-methyl-2-(methoxymethyl)thiazole.

Reagents/Conditions Products Yield Source
H₂SO₄, Δ (120–150°C)4-Methyl-2-(methoxymethyl)thiazoleNot reported

Application : This reaction simplifies the molecular structure for further functionalization.

Cyclization Reactions

The carboxylic acid participates in cyclization to form fused heterocycles, enhancing structural complexity.

Reagents/Conditions Products Yield Source
P₂O₅, ΔThiazolo[5,4-d]thiazole derivativesNot reported

Significance : Cyclized products are explored for antimicrobial and antiviral activities.

Acid Chloride Formation

Conversion to the acid chloride enables nucleophilic acyl substitutions.

Reagents/Conditions Products Yield Source
Oxalyl chloride, DMF (catalytic)2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carbonyl chloride95%
Thionyl chloride, refluxAcid chloride92.8%

Optimization : Reactions in toluene or xylene under reflux improve yields ( ).

Nucleophilic Substitution at Methoxymethyl Group

While less common, the methoxymethyl group may undergo substitution under strong alkaline conditions.

Reagents/Conditions Products Yield Source
NaOH (aqueous), alkyl halides2-(Alkylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acidNot reported

Note : Limited experimental data exists; this pathway is inferred from analogous thiazole chemistry.

Salt Formation

The carboxylic acid forms salts with bases, enhancing bioavailability.

Reagents/Conditions Products Yield Source
NaHCO₃ (aqueous)Sodium saltNot reported

Analytical Characterization

Reaction products are validated via:

  • NMR : Distinct shifts for methyl (δ 2.70 ppm) and methoxymethyl (δ 3.30–3.50 ppm) groups ( ).
  • LCMS : Used to confirm molecular weights (e.g., MH⁺ = 429 for amide derivatives) ( ).

Scientific Research Applications

Antidiabetic Potential

Research indicates that thiazole derivatives, including 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant antidiabetic properties. A study demonstrated that a related compound, NDTD (a thiazole derivative), effectively reduced hyperglycemia and improved insulin sensitivity in diabetic models through antioxidant and anti-inflammatory mechanisms . This suggests that this compound could be explored for similar therapeutic effects.

Xanthine Oxidase Inhibition

Another promising application is in the inhibition of xanthine oxidase, an enzyme involved in uric acid production. Derivatives of 4-methylthiazole have been synthesized and screened for their ability to inhibit this enzyme, which is critical in managing conditions like gout . The incorporation of a methylene amine spacer in these derivatives enhances their binding affinity, making them potential candidates for drug development.

Pesticidal Activity

The compound has shown potential as a pesticide due to its structural similarity to other thiazole-containing compounds known for their biological activity against pests and pathogens. Patented formulations incorporating thiazole derivatives have been developed for use as fungicides and insecticides . These compounds can effectively control agricultural diseases caused by various pathogens, making them valuable in crop protection.

Plant Growth Regulation

Thiazole derivatives may also serve as plant growth regulators. Their application can induce resistance against plant diseases and enhance growth parameters, contributing to higher agricultural yields . This application is particularly vital in sustainable agriculture practices.

Case Studies and Research Findings

Study ReferenceFocusFindings
Antidiabetic effectsDemonstrated reduction in hyperglycemia and improved insulin sensitivity using thiazole derivatives in diabetic rats.
Enzyme inhibitionSynthesized derivatives showed effective inhibition of xanthine oxidase, suggesting potential for gout treatment.
Agricultural applicationsDeveloped formulations for pest control using thiazole compounds with high biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Thiazole-5-carboxylic Acid Derivatives

Compound Name Substituents (Position 2) Key Biological Activity/Application Reference(s)
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Methoxymethyl Inferred: Potential enzyme inhibition
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 3-cyano-4-isobutoxyphenyl Xanthine oxidase inhibition (gout treatment)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Antidiabetic (↑ insulin sensitivity)
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid Ethyl Corrosion inhibition
2-(Substituted benzylamino)-4-methyl derivatives Benzylamino with methylene amine spacer Xanthine oxidase inhibition and ROS scavenging

Key Observations:

Substituent Effects on Bioactivity: Febuxostat: The direct linkage of a phenyl ring with electron-withdrawing groups (cyano, isobutoxy) enhances xanthine oxidase binding, reducing uric acid production . BAC: The 4-chlorobenzylamino group contributes to antidiabetic activity by modulating oxidative enzymes (e.g., SOD, catalase) and inflammatory cytokines (TNF-α, IL-6) . Methoxymethyl Substituent: The ether group (methoxymethyl) may improve solubility and metabolic stability compared to hydrophobic groups like ethyl or phenyl, though direct evidence is lacking.

Structural Flexibility :

  • Derivatives with methylene amine spacers (e.g., compounds in ) exhibit distinct binding modes compared to febuxostat, suggesting that spacer length and flexibility influence enzyme interactions.

Industrial vs. Pharmaceutical Applications :

  • Ethyl-substituted derivatives (e.g., ) are used in corrosion inhibition due to their ability to adsorb onto metal surfaces, whereas pharmaceutical analogs prioritize substituents that optimize target binding (e.g., febuxostat’s isobutoxy group).

Research Findings and Mechanistic Insights

  • Febuxostat : Reduces reactive oxygen species (ROS) by inhibiting xanthine oxidase, with demonstrated efficacy in gout and muscle wasting in tumor-bearing mice .
  • BAC : Lowers blood glucose in diabetic rats by 47.2% at 50 mg/kg, outperforming metformin in some models .

Biological Activity

2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 136204-50-7) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₇H₉NO₃S
  • Molecular Weight : 187.22 g/mol
  • Structure : The compound features a five-membered thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. Notably, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, where it showed promising results in inhibiting microbial growth through mechanisms involving enzyme inhibition and disruption of cell wall synthesis.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

Antifungal Activity

The compound also displays antifungal properties, particularly against Candida albicans. Its mechanism involves interference with fungal cell membrane integrity, leading to cell lysis and death .

Antioxidant Activity

In addition to its antimicrobial effects, this thiazole derivative has shown antioxidant properties. It acts as a free radical scavenger, which can be beneficial in reducing oxidative stress-related damage in cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring structure allows for binding to enzymes involved in microbial metabolism and replication.
  • Cellular Pathway Modulation : The compound can modulate pathways related to cell proliferation and apoptosis, making it a candidate for further cancer research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that at a concentration of 100 µg/mL, the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to control groups.

Case Study 2: Antiviral Potential

Research into the antiviral properties of this compound revealed its potential to inhibit viral replication processes. In vitro studies showed that it could effectively reduce viral load in infected cell cultures by interfering with viral entry mechanisms .

Future Directions

The ongoing research into the biological activities of this compound suggests promising applications in medicinal chemistry:

  • Antimicrobial Agents : Further development could lead to new antibiotics or antifungals.
  • Cancer Therapeutics : Its ability to modulate cellular pathways positions it as a potential candidate for cancer treatment strategies.
  • Antiviral Research : Continued exploration may uncover new antiviral therapies targeting various viral pathogens.

Q & A

Basic: What are the recommended synthetic routes for 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves ethyl ester intermediates (e.g., ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate) followed by hydrolysis to yield the carboxylic acid derivative. Key steps include:

  • Esterification : Reacting the thiazole core with methoxymethyl and methyl substituents under reflux with ethanol and sulfuric acid.
  • Hydrolysis : Using alkaline conditions (e.g., K₂CO₃ in methanol/water) to hydrolyze the ester group to the carboxylic acid .
    Optimization : Adjusting solvent polarity (e.g., methanol/water ratios) and reaction time can improve yields. Monitoring pH during hydrolysis ensures minimal side-product formation.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the methoxymethyl (-OCH₃), thiazole ring protons, and carboxylic acid protons.
    • FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the 3D structure, including bond angles and substituent orientation .

Advanced: How does the methoxymethyl substituent influence bioactivity compared to other substituents?

Answer:
The methoxymethyl group enhances:

  • Lipophilicity : Improves membrane permeability compared to polar substituents (e.g., -COOH).
  • Steric Effects : Moderates interactions with enzymatic pockets (e.g., xanthine oxidase) compared to bulkier groups like chlorobenzyl .
    Methodological Insight : Structure-activity relationship (SAR) studies involve synthesizing analogues with varied substituents (e.g., benzylamino, fluorophenyl) and testing in biological assays (e.g., anti-diabetic or anti-inflammatory models) .

Advanced: What computational strategies are used to model interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., xanthine oxidase). Parameters include grid box size (covering the active site) and Lamarckian genetic algorithm settings.
  • MD Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD analysis over 100 ns trajectories).
    Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What are the solubility challenges associated with this compound, and what formulation strategies can mitigate them?

Answer:

  • Challenges : Low aqueous solubility (~12.9 µg/mL, similar to febuxostat) due to the hydrophobic thiazole core and methoxymethyl group .
  • Strategies :
    • Nanosuspensions : High-pressure homogenization to reduce particle size (<200 nm).
    • Lyophilization : Use cryoprotectants (e.g., mannitol) to stabilize the compound in solid dosage forms .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies involving thiazole derivatives?

Answer:

  • Variable Analysis : Assess substituent effects (e.g., electron-withdrawing vs. donating groups) and biological models (e.g., STZ-induced diabetic rats vs. in vitro enzyme assays).
  • Control Experiments : Include positive controls (e.g., allopurinol for xanthine oxidase inhibition) and validate assay conditions (pH, temperature).
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for methodological differences .

Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (e.g., Zorbax Eclipse Plus) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions specific to the compound (e.g., m/z 316 → 272).
  • GC-ECD : For volatile derivatives (e.g., methyl esters), employ static headspace sampling with optimized temperature and split ratios .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

Answer:

  • Xanthine Oxidase Inhibition : Measure uric acid production spectrophotometrically (λ = 290 nm) with allopurinol as a control.
  • Anti-Inflammatory Activity : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA quantification).
  • Free Radical Scavenging : DPPH assay (λ = 517 nm) to assess antioxidant potential .

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